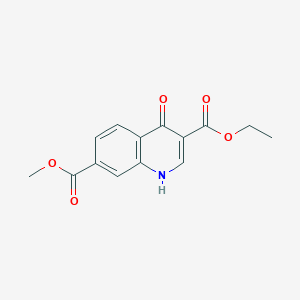
4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related pyridonecarboxylic acids and derivatives has been extensively studied. For example, a series of 1-(4-fluorophenyl)-4-pyridone-3-carboxylic acid derivatives with various substituents at the 6-position have been prepared, demonstrating that substituents remarkably affect antibacterial activity and urinary recovery (Narita et al., 1986). Another study synthesized pyridinedicarboxylic acid 1,4-dihydro-2,6-dimethyl-diethyl ester from β-diketo compounds, formaldehyde, and amine, achieving a total yield of 88% with 98% purity (Wu Jian-yi, 2001).
Molecular Structure Analysis
The molecular and vibrational analysis of 3,4-pyridinedicarboxylic acid (a compound closely related to our target) has been explored using experimental techniques and quantum chemical calculations. The study found that the most stable conformer exhibits significant structural features, which were analyzed alongside their electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential (Karabacak et al., 2015).
Chemical Reactions and Properties
Research into similar compounds has shown a variety of chemical reactions and properties, including the synthesis of silicon-containing drugs using phenylboronic acids as building blocks, demonstrating the synthetic versatility and potential applications of these compounds in drug development (Troegel et al., 2009).
Physical Properties Analysis
The physical properties of pyridinedicarboxylic acids and their derivatives are crucial for understanding their behavior and potential applications. Studies have investigated the structural determinants affecting these properties, including solubility, crystallinity, and thermal stability, although specific studies on 4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid are limited in the available literature.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, have been explored in related compounds. For instance, the antibacterial activity of pyridonecarboxylic acids has been linked to their structural elements, indicating the importance of molecular design in enhancing their efficacy (Egawa et al., 1984).
作用机制
安全和危害
未来方向
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as how it interacts with other substances. It could potentially be used in the development of new pharmaceuticals, in chemical synthesis, or in other areas of research .
属性
IUPAC Name |
4-(4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-7-11(14(18)19)13(9-3-5-10(16)6-4-9)12(15(20)21)8(2)17-7/h3-6H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIIUVSVCJGIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-pyrimidinylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5610694.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5610700.png)
![4-[4-(4-pentanoyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5610707.png)
![{(3R*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5610708.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5610715.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-phenylpropanamide](/img/structure/B5610724.png)
![5-ethyl-2,3-dimethyl-7-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5610732.png)
![2,6-difluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzenesulfonamide](/img/structure/B5610749.png)

![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5610759.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5610794.png)

![(4aS*,7aR*)-1-(3-chloro-4-methylbenzoyl)-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5610806.png)